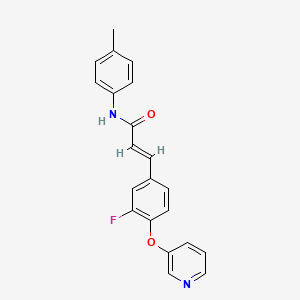
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community for its potential applications in inflammation and cancer research.
作用機序
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor works by binding to the active site of this compound, thereby inhibiting its activity. This compound is a protein that plays a crucial role in the production of leukotrienes, which are involved in the inflammatory response. By inhibiting this compound, this compound inhibitor can reduce the production of leukotrienes and thus reduce inflammation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It can reduce the production of leukotrienes, which are involved in the inflammatory response, and thus reduce inflammation. It can also induce apoptosis in cancer cells, suggesting that it may have potential anticancer effects.
実験室実験の利点と制限
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in inflammation and cancer. It has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development.
However, this compound inhibitor also has several limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. It is also expensive and difficult to synthesize, which may limit its availability for research.
将来の方向性
There are several future directions for research on (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor. One area of research is the development of this compound inhibitor as a potential therapy for inflammatory diseases, such as asthma, arthritis, and inflammatory bowel disease. Another area of research is the development of this compound inhibitor as a potential anticancer therapy. Further studies are needed to fully understand the long-term effects and potential side effects of this compound inhibitor. Additionally, new synthesis methods may be developed to improve the yield and purity of the compound, making it more widely available for research.
合成法
The synthesis of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor involves several steps, including the reaction of 3-fluoro-4-pyridin-3-yloxyaniline with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to obtain the final product, this compound inhibitor. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor has been extensively studied for its potential applications in inflammation and cancer research. It has been shown to inhibit the activity of 5-lipoxygenase-activating protein (this compound), which plays a crucial role in the production of leukotrienes, a group of inflammatory mediators. By inhibiting this compound, this compound inhibitor can potentially reduce inflammation and its associated diseases, such as asthma, arthritis, and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound inhibitor has also been studied for its potential anticancer effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of this compound. This suggests that this compound inhibitor may be a promising candidate for cancer therapy.
特性
IUPAC Name |
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-15-4-8-17(9-5-15)24-21(25)11-7-16-6-10-20(19(22)13-16)26-18-3-2-12-23-14-18/h2-14H,1H3,(H,24,25)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFVCWXAHLNFOC-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,5-dimethylphenoxy)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]pentan-1-one](/img/structure/B7551985.png)
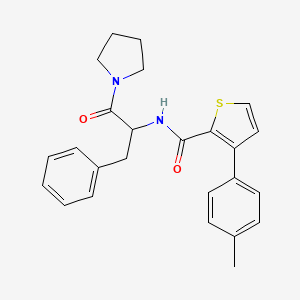
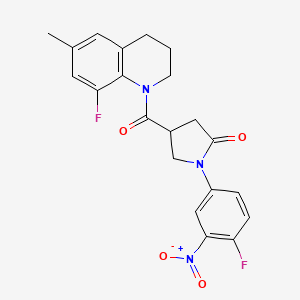
![[2-(4-Bromophenyl)morpholin-4-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7551997.png)
![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
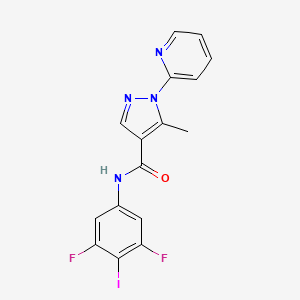
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
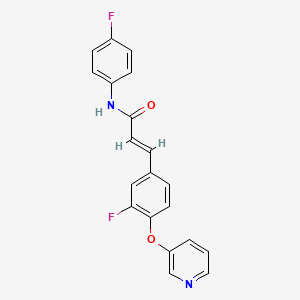
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)
![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7552078.png)
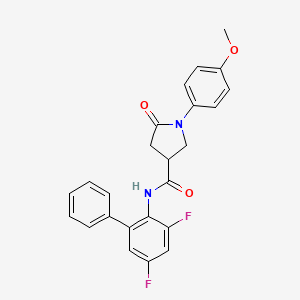
![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)
